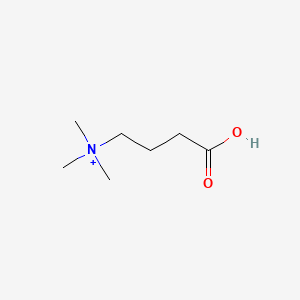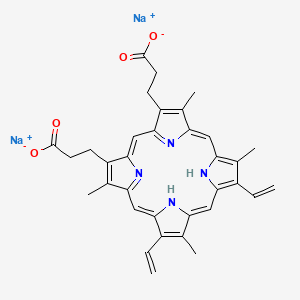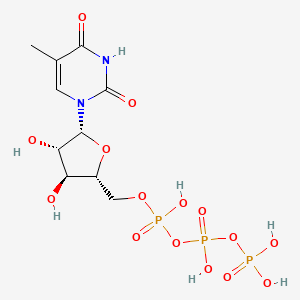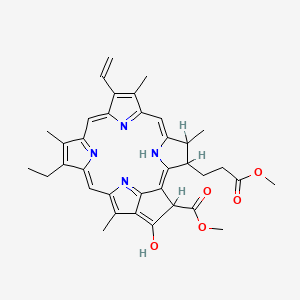
4-Trimethylammoniobutanoate
Descripción general
Descripción
4-Trimethylammoniobutanoic acid, also known as gamma-butyrobetaine (GBB), is a highly water-soluble derivative of gamma-amino butyric acid . It is also a precursor of L-carnitine .
Molecular Structure Analysis
The molecular formula of 4-Trimethylammoniobutanoate is C7H16NO2 . Its average mass is 146.207 Da and its monoisotopic mass is 146.117554 Da .Aplicaciones Científicas De Investigación
Structural Studies and Spectroscopy
4-Trimethylammoniobutanoate has been studied through various methods including X-ray diffraction, density functional theory (DFT) calculations, and spectroscopic techniques like FTIR and NMR. These studies provide insights into the molecular structure and interaction characteristics of compounds involving this compound. For instance, an investigation into the structure of methyl 4-(trimethylammonium)benzoate iodide revealed details about its crystal structure and the nature of hydrogen bonds within it (Szafran et al., 2011).
Analytical Chemistry
In the field of analytical chemistry, this compound has been utilized in developing methods for determining various biochemical compounds. A notable example is the determination of carnitine and related compounds using high-performance liquid chromatography, where this compound is derivatized for effective separation and detection (Minkler et al., 1984).
Metabolism and Biosynthesis
Research has also focused on the role of this compound in metabolic pathways. One study identified it as a metabolite in the biosynthesis of carnitine, demonstrating its significance in biological processes (Hoppel et al., 1980).
Synthesis and Catalysis
Synthetic chemistry employs this compound in the preparation of various compounds. For example, the synthesis of 4-bromobutyltrimethylammonium bromide and its derivatives showcases the utility of this compound in developing new chemical entities with potential applications in different fields (Zuoqing, 2006).
Biomedical Applications
In the biomedical domain, this compound-related compounds like carnitine have been studied for their potential therapeutic applications. Research into carnitine deficiency in AIDS patients highlights the importance of this compound derivatives in clinical settings (De Simone et al., 1992).
Environmental and Materials Science
This compound and its derivatives find applications in environmental science and materials engineering. For example, studies on the transformation of trimethoprim during biological wastewater treatment involve the analysis of this compound derivatives, highlighting their relevance in environmental monitoring (Jewell et al., 2016).
Mecanismo De Acción
Carnitine, which 4-Trimethylammoniobutanoate is a precursor of, is important in the beta-oxidation of fatty acids and the acetyl moiety can be used to maintain acetyl-CoA levels . It also has functions such as reducing oxidative stress, increasing expression of pro-inflammatory cytokines, and improving mitochondrial dysfunction and insulin resistance .
Propiedades
IUPAC Name |
3-carboxypropyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPNVNIEXXLNTR-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043024 | |
| Record name | (3-Carboxypropyl)trimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10329-41-6 | |
| Record name | (3-Carboxypropyl)trimethylammonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10329-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Carboxypropyl)trimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butanaminium, 4-hydroxy-N,N,N-trimethyl-4-oxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















